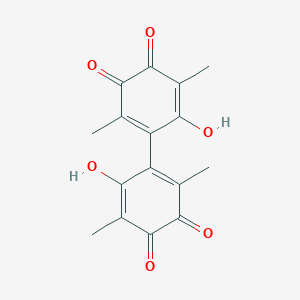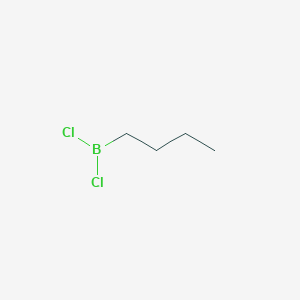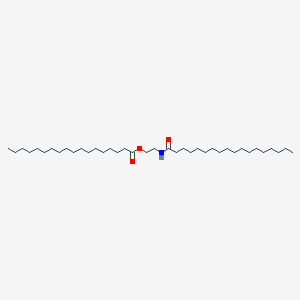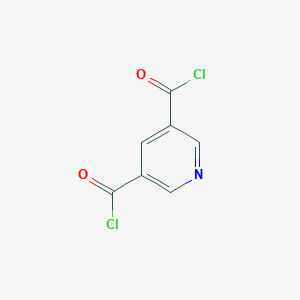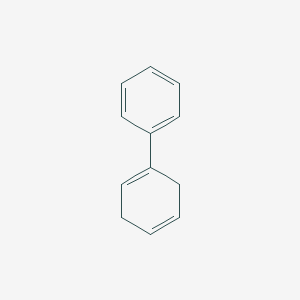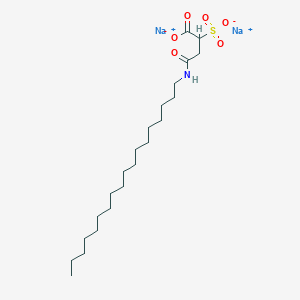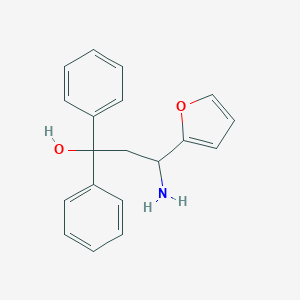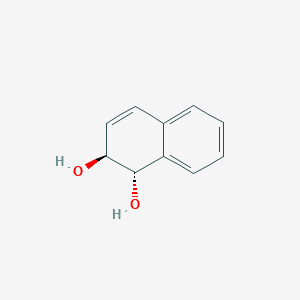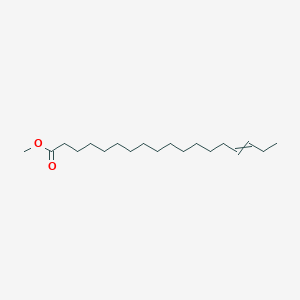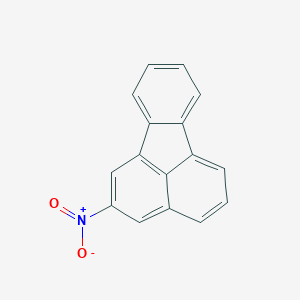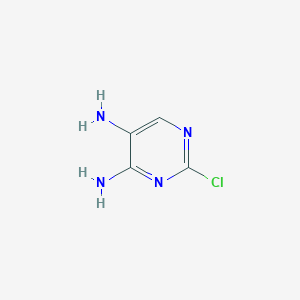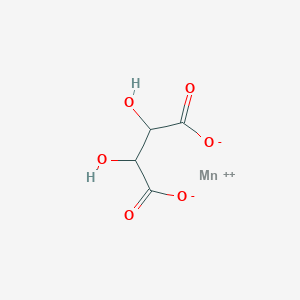
Manganese(II) tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II) tartrate is a chemical compound that is commonly used in scientific research. It is a coordination complex of manganese(II) and the organic acid tartrate. The compound is known for its unique properties and has been extensively studied for its applications in various fields.
Applications De Recherche Scientifique
Manganese(II) tartrate is widely used in scientific research for its unique properties. It is commonly used in the study of metal complexes, as well as in the field of catalysis. The compound has also been studied for its potential use in the treatment of Parkinson's disease.
Mécanisme D'action
The mechanism of action of Manganese(II) tartrate is not fully understood. However, it is known to act as a catalyst in various chemical reactions. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Manganese(II) tartrate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. The compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Manganese(II) tartrate has several advantages for lab experiments. It is relatively inexpensive and readily available. The compound is also stable and can be stored for long periods of time. However, the compound is highly toxic and must be handled with care. It is also sensitive to air and moisture, which can affect its stability.
Orientations Futures
There are several future directions for the study of Manganese(II) tartrate. One potential area of research is the development of new catalysts based on the compound. The compound may also be studied for its potential use in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the compound may be studied for its potential use in the development of new materials with unique properties.
Conclusion
Manganese(II) tartrate is a chemical compound with unique properties that make it a valuable tool for scientific research. The compound has been extensively studied for its potential applications in various fields, including catalysis and neuroprotection. While the compound has several advantages for lab experiments, it must be handled with care due to its toxicity. There are several future directions for the study of Manganese(II) tartrate, including the development of new catalysts and the study of its potential therapeutic effects in other neurodegenerative diseases.
Méthodes De Synthèse
Manganese(II) tartrate can be synthesized by mixing manganese(II) sulfate and potassium sodium tartrate in water. The mixture is then heated and stirred until the compound is formed. The resulting compound is a white powder that is soluble in water.
Propriétés
Numéro CAS |
14998-36-8 |
|---|---|
Nom du produit |
Manganese(II) tartrate |
Formule moléculaire |
C4H4MnO6 |
Poids moléculaire |
203.01 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
Clé InChI |
LAYZVIPDEOEIDY-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Autres numéros CAS |
14998-36-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



